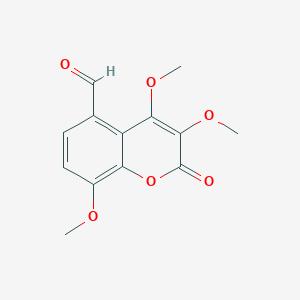
3,4,8-Trimethoxy-2-oxo-2H-1-benzopyran-5-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4,8-Trimethoxy-2-oxo-2H-1-benzopyran-5-carbaldehyde:
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3,4,8-Trimethoxy-2-oxo-2H-1-benzopyran-5-carbaldehyde typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the condensation of 3,4,8-trimethoxybenzaldehyde with a suitable reagent to form the benzopyran ring. This reaction often requires the presence of a catalyst and specific reaction conditions, such as temperature and solvent choice, to ensure high yield and purity .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and advanced purification techniques can further enhance the production process, ensuring consistent quality and scalability .
Analyse Chemischer Reaktionen
Types of Reactions: 3,4,8-Trimethoxy-2-oxo-2H-1-benzopyran-5-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.
Reduction: The aldehyde group can be reduced to form an alcohol.
Substitution: The methoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of 3,4,8-trimethoxy-2-oxo-2H-1-benzopyran-5-carboxylic acid.
Reduction: Formation of 3,4,8-trimethoxy-2-oxo-2H-1-benzopyran-5-methanol.
Substitution: Formation of various substituted benzopyran derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, 3,4,8-Trimethoxy-2-oxo-2H-1-benzopyran-5-carbaldehyde is used as a building block for the synthesis of more complex molecules.
Biology and Medicine: This compound has shown potential in biological and medicinal research due to its structural similarity to naturally occurring flavonoids. It may exhibit biological activities such as antioxidant, anti-inflammatory, and anticancer properties, making it a candidate for drug development and therapeutic applications .
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, dyes, and fragrances. Its unique chemical properties make it suitable for various applications, including the development of new materials and chemical intermediates .
Wirkmechanismus
The mechanism of action of 3,4,8-Trimethoxy-2-oxo-2H-1-benzopyran-5-carbaldehyde is not fully understood, but it is believed to interact with specific molecular targets and pathways. The methoxy groups and aldehyde functionality may play a role in its biological activity by interacting with enzymes, receptors, or other biomolecules. Further research is needed to elucidate the exact molecular targets and pathways involved .
Vergleich Mit ähnlichen Verbindungen
- 3,4,5-Trimethoxybenzaldehyde
- 3,4,8-Trimethoxy-2H-1-benzopyran-2-one
- 5,7-Dimethoxy-2H-1-benzopyran-2-one
Comparison: Compared to similar compounds, 3,4,8-Trimethoxy-2-oxo-2H-1-benzopyran-5-carbaldehyde is unique due to the presence of both methoxy groups and an aldehyde group. This combination of functional groups imparts distinct chemical reactivity and potential biological activity. For example, while 3,4,5-trimethoxybenzaldehyde lacks the benzopyran ring, 3,4,8-trimethoxy-2H-1-benzopyran-2-one lacks the aldehyde group, making this compound a unique and versatile compound .
Eigenschaften
CAS-Nummer |
93078-79-6 |
|---|---|
Molekularformel |
C13H12O6 |
Molekulargewicht |
264.23 g/mol |
IUPAC-Name |
3,4,8-trimethoxy-2-oxochromene-5-carbaldehyde |
InChI |
InChI=1S/C13H12O6/c1-16-8-5-4-7(6-14)9-10(8)19-13(15)12(18-3)11(9)17-2/h4-6H,1-3H3 |
InChI-Schlüssel |
GKDRESMNJRQGIF-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C2C(=C(C=C1)C=O)C(=C(C(=O)O2)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![{[5-(Methanesulfinyl)pentyl]oxy}benzene](/img/structure/B14368023.png)
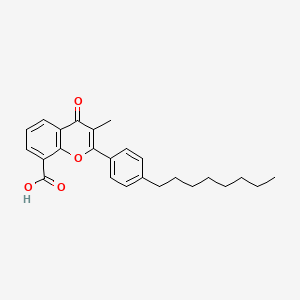
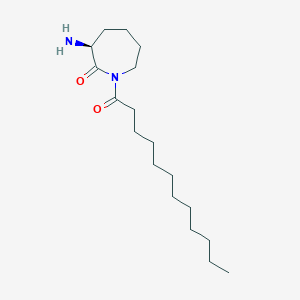
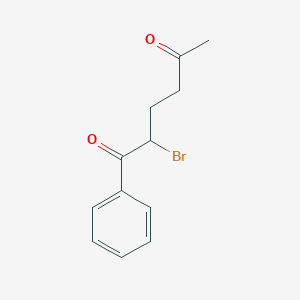
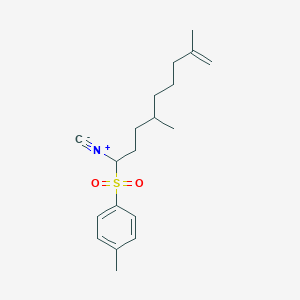
![4-[(1-Carboxyethyl)amino]butanoic acid](/img/structure/B14368055.png)
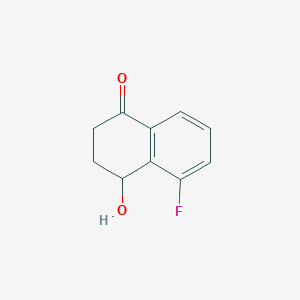
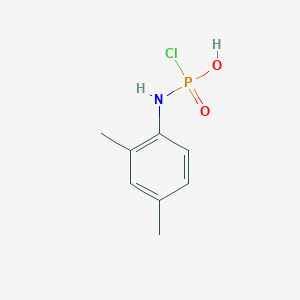
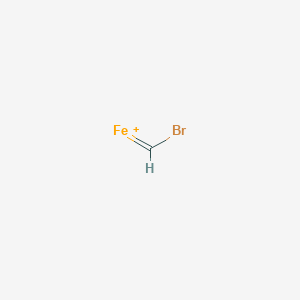
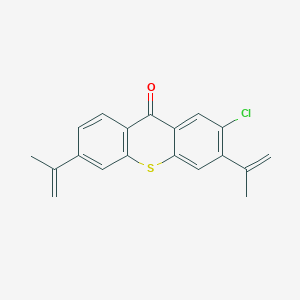
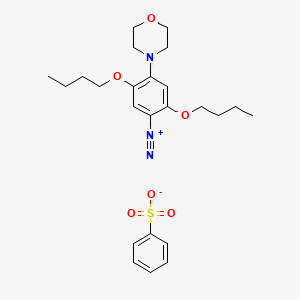
![4-Methyl-1-phenyl-6-[(triphenylsilyl)oxy]hex-4-en-2-yn-1-one](/img/structure/B14368090.png)
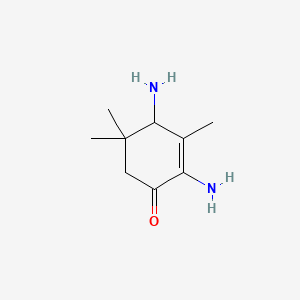
![N-[1-(2-Chlorophenyl)-2-oxocyclohexyl]-N-methylbenzamide](/img/structure/B14368097.png)
